molecular formula C15H15NO4 B6506521 N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide CAS No. 1428364-34-4

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide

Katalognummer: B6506521
CAS-Nummer: 1428364-34-4
Molekulargewicht: 273.28 g/mol
InChI-Schlüssel: CDACSEOWUNGGSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropanecarboxamide core linked to a 2H-1,3-benzodioxol-5-yloxy group via a but-2-yn-1-yl chain. The alkyne linker introduces linearity and may influence electronic properties.

Eigenschaften

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-15(11-3-4-11)16-7-1-2-8-18-12-5-6-13-14(9-12)20-10-19-13/h5-6,9,11H,3-4,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDACSEOWUNGGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzodioxole derivative. One common approach is the reaction of 2H-1,3-benzodioxol-5-ol with but-2-ynyl chloride under basic conditions to form the intermediate but-2-ynyl ether. This intermediate is then reacted with cyclopropanecarboxamide in the presence of a suitable catalyst, such as a palladium or copper catalyst, to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial to maintaining the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically require acidic or neutral conditions.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent, such as dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can yield various derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities, such as antioxidant and anti-inflammatory properties. It has shown promise in protecting cells from oxidative stress and reducing inflammation in various models.

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting various diseases.

Industry: In the industrial sector, N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Wirkmechanismus

The mechanism by which N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()

  • Structural Differences: The cyclopropane ring in this analog is substituted with a phenyl group at position 1 and a 3-methoxyphenoxy group at position 2, contrasting with the target compound’s benzodioxol-5-yloxy-butynyl chain. The carboxamide group is N,N-diethylated, enhancing lipophilicity compared to the unsubstituted carboxamide in the target compound.
  • Synthesis: Prepared via a phenolic coupling reaction, this compound’s synthesis contrasts with the likely alkyne-based coupling required for the target compound.
  • Pharmacological Implications : The methoxyphenyl group may engage in hydrogen bonding or π-π stacking, whereas the benzodioxol group in the target compound could improve metabolic resistance due to reduced oxidative susceptibility .

Thiazole-Linked Cyclopropanecarboxamides ()

  • Structural Differences: Compounds 40 and 41 feature a thiazole ring as a linker between the cyclopropanecarboxamide and aromatic substituents (e.g., diethylaminobenzoyl or bromobenzoyl). The target compound uses a butynyl chain instead, which may alter conformational flexibility and electronic interactions.
  • Functional Groups: The bromophenyl (Compound 41) and diethylamino groups (Compound 40) introduce distinct electronic effects (electron-withdrawing vs. electron-donating) compared to the benzodioxol group.
  • Synthesis : Both analogs and the target compound likely employ carboxamide coupling strategies, but the thiazole core in Compounds 40/41 requires additional heterocyclic synthesis steps .

Tozasertib Lactate ()

  • Structural Differences: Tozasertib incorporates a pyrimidine-thioether linkage and a 5-methylpyrazolylamino group, targeting kinase inhibition. The cyclopropanecarboxamide is part of a larger, polyfunctional structure. The target compound lacks the pyrimidine and piperazinyl groups, suggesting a different mechanism of action.
  • Pharmacological Profile : As an antineoplastic agent, Tozasertib’s lactase salt form enhances solubility, a feature absent in the target compound. The benzodioxol group in the target may prioritize blood-brain barrier penetration over kinase selectivity .

N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide ()

  • Structural Differences: The benzodioxol group is linked via a cyanomethyl group rather than a butynyl chain. The absence of the alkyne linker reduces conformational rigidity compared to the target compound.
  • Synthetic Considerations: The cyanomethyl linkage may require nitrile-based intermediates, differing from the alkyne coupling likely used for the target compound .

Key Comparative Data

Property/Feature Target Compound N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Thiazole-Linked Analogs Tozasertib Lactate N-[Benzodioxol-cyanomethyl] Analog
Core Structure Cyclopropanecarboxamide + butynyl-benzodioxol Cyclopropanecarboxamide + phenyl/methoxyphenoxy Cyclopropanecarboxamide + thiazole Polycyclic kinase inhibitor Cyclopropanecarboxamide + cyanomethyl-benzodioxol
Key Functional Groups Benzodioxol, alkyne Methoxyphenoxy, N,N-diethylamide Bromophenyl, diethylaminobenzoyl Pyrimidine, lactase salt Cyano, benzodioxol
Synthetic Complexity Moderate (likely alkyne coupling) Low (phenolic coupling) High (thiazole synthesis) Very high Moderate (nitrile intermediate)
Lipophilicity (Predicted) High (benzodioxol + alkyne) High (diethylamide + methoxyphenyl) Variable (bromo vs. diethylamino) Moderate (salt form) Moderate-High (cyanomethyl)
Potential Applications CNS-targeted (speculative) Not reported Not reported Antineoplastic Not reported

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.